molecular formula C24H22N4O3S3 B2935632 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 850915-73-0

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2935632
CAS No.: 850915-73-0
M. Wt: 510.65
InChI Key: KWTHIAYLZRHFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are characterized by a bicyclic thienopyrimidinone core functionalized with substituents at positions 2 and 3. The target compound features a 4-ethoxyphenyl group at position 3 and a 6-methylbenzo[d]thiazol-2-yl acetamide moiety at position 4. Such derivatives are often explored for their biological activities, including kinase inhibition and antiproliferative effects, as seen in related compounds .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S3/c1-3-31-16-7-5-15(6-8-16)28-22(30)21-18(10-11-32-21)26-24(28)33-13-20(29)27-23-25-17-9-4-14(2)12-19(17)34-23/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHIAYLZRHFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets by populating a long-lived and reactive triplet state, generating singlet oxygen. This process is efficient and independent of the solvent. The generation of singlet oxygen can lead to oxidative stress in cells, which can cause cell damage or death.

Pharmacokinetics

Similar compounds have been shown to have good traditional drug-like properties. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on bioavailability.

Result of Action

The compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 350.47 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections detail specific activities and findings from recent studies.

  • Inhibition of Tumor Growth : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. It functions by inducing apoptosis through the activation of caspase pathways.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This effect is crucial in cancer prevention and treatment.
  • Anti-inflammatory Effects : Preliminary research indicates that the compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production

Detailed Research Findings

  • Cytotoxicity Studies :
    • A study published in BioRxiv demonstrated that the compound showed a dose-dependent decrease in cell viability across several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent caspase activation .
  • Antioxidant Activity :
    • Research highlighted the compound's ability to reduce oxidative stress markers in vitro. It was shown to lower levels of malondialdehyde (MDA) and increase antioxidant enzyme activities such as superoxide dismutase (SOD) .
  • Anti-inflammatory Mechanisms :
    • In a model of inflammation, the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include substituents on the thienopyrimidinone core and the benzothiazole/acetamide linker. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Structural and Physicochemical Comparison

Compound ID Core Substituent (R1) Benzothiazole Substituent (R2) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Source
Target Compound 4-Ethoxyphenyl 6-Methyl C24H26N4O3S3* 506.64* N/A N/A Hypothetical
G1-4 () 3,5-Dimethoxybenzyl 6-Trifluoromethyl C25H21F3N4O4S3 594.64 N/A 48
4g () Phenylureido-thiadiazole 6-Methyl C19H16N6O2S3 456.56 263–265 N/A
Ev14 Compound Benzyl Thiazol-2-yl C18H16N4O2S3 416.5 N/A N/A

*Hypothetical molecular formula and weight calculated based on structural analogs.

Key Observations:

  • Substituent Effects :
    • The 4-ethoxyphenyl group in the target compound may enhance solubility compared to hydrophobic groups like benzyl (Ev14) or trifluoromethyl (G1-4) .
    • The 6-methyl group on the benzothiazole (target) could improve metabolic stability compared to unsubstituted thiazole (Ev14) .
  • Synthesis :
    • G1-4 () was synthesized in 48% yield using DMF and trimethylamine at 80°C, while analogs like 4a () achieved 90% yield under reflux conditions in acetonitrile . This highlights the impact of solvent and temperature on reaction efficiency.

Q & A

Q. What advanced separation techniques improve purity of this compound’s diastereomers?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Enhance enantiomeric excess (>99%) via controlled solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.